N-(3,5-difluorophenyl)prop-2-enamide

Description

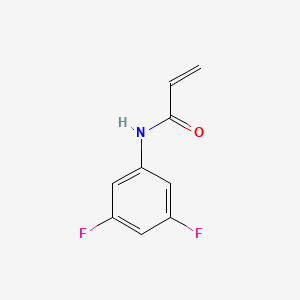

N-(3,5-difluorophenyl)prop-2-enamide (CAS: 1156755-81-5) is an acrylamide derivative characterized by a 3,5-difluorophenyl group attached to the enamide backbone. Its molecular formula is C₉H₇F₂NO, with a molecular weight of 183.15 g/mol . The compound’s structure (Fig. 1) features a planar acrylamide moiety, which facilitates interactions with biological targets, while the 3,5-difluorophenyl group contributes to its lipophilicity and electronic properties.

Properties

IUPAC Name |

N-(3,5-difluorophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h2-5H,1H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWSUIBJGONZMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156755-81-5 | |

| Record name | N-(3,5-difluorophenyl)prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview:

This method involves activating the carboxylic acid precursor to its acyl chloride, followed by nucleophilic attack by an amine to form the desired amide.

Step-by-step Procedure:

Step 1: Activation of the Carboxylic Acid

- The precursor, 3,5-difluorocinnamic acid , is reacted with phosphorus trichloride (PCl₃) in an inert solvent such as chlorobenzene.

- Reaction conditions: Microwave irradiation or reflux at approximately 80-100°C for 1-3 hours.

- Outcome: Formation of the corresponding acyl chloride, which is highly reactive and ready for amide formation.

Step 2: Nucleophilic Aminolysis

- The acyl chloride is then treated with prop-2-en-1-amine (allylamine) in dry chlorobenzene.

- Reaction conditions: Stirring at room temperature or gentle heating (~50°C) for 2-4 hours.

- Notes: The use of dry conditions is critical to prevent hydrolysis of acyl chloride.

Step 3: Purification

- The crude product is purified by recrystallization from ethanol or ethyl acetate.

- The yield typically ranges from 65% to 91%, depending on reaction optimization.

Advantages:

- High reactivity of acyl chlorides ensures efficient conversion.

- Suitable for scale-up and industrial processes.

Microwave-Assisted One-Step Synthesis

Method Overview:

Recent advances have demonstrated the utility of microwave irradiation to facilitate rapid amide formation via direct amidation, reducing reaction times and improving yields.

Procedure:

-

- Activation of the acid with PCl₃ under microwave irradiation at 100°C for 30-60 minutes.

- The mixture is then cooled, and the amine is added directly.

- Continued microwave heating at similar conditions for an additional 30 minutes.

-

- Efficient formation of the target amide with yields up to 90%.

Advantages:

- Significantly reduced reaction times.

- Improved energy efficiency.

- Cleaner reaction profiles with fewer by-products.

Alternative Routes:

Direct Amidation using Coupling Reagents

- Use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of catalytic 4-dimethylaminopyridine (DMAP) .

- Reaction of 3,5-difluorocinnamic acid with prop-2-en-1-amine in an inert solvent like dichloromethane.

- Reaction conditions: Room temperature to 50°C, stirring for 12-24 hours.

- Purification by column chromatography.

Direct Amidation of Free Acid

- Less favored due to lower efficiency; requires high temperatures and excess reagents.

Data Table: Summary of Preparation Methods

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Acyl chloride activation | 3,5-difluorocinnamic acid + PCl₃ | Microwave or reflux, 80-100°C | 65-91% | Widely used, scalable |

| Microwave-assisted amidation | 3,5-difluorocinnamic acid + PCl₃ + microwave | 100°C, 30-60 min | Up to 90% | Rapid, energy-efficient |

| Coupling reagent method | Acid + DCC/DIC + DMAP + amine | Room temp to 50°C, 12-24h | Variable | Suitable for small scale |

| Direct amidation | Acid + amine + high temp | 150-200°C | Less efficient | Less common |

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorophenyl)prop-2-enamide undergoes various chemical reactions, including:

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-(3,5-difluorophenyl)prop-2-enamide has shown potential as a therapeutic agent. Its applications in medicinal chemistry include:

- Anti-inflammatory Agents : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby reducing inflammation.

- Anticancer Properties : Research indicates that it can interfere with cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .

Biological Research

The compound is utilized in studies involving:

- Enzyme Inhibition : It serves as a model compound for investigating enzyme-ligand interactions, providing insights into the mechanisms of action of various biological macromolecules .

- Protein-Ligand Interactions : Its ability to form stable complexes with proteins makes it valuable for studying binding affinities and selectivity .

Materials Science

In materials science, this compound is explored for its potential to be used as:

- Building Blocks for Advanced Materials : The compound can be incorporated into polymers or coatings, enhancing their properties such as thermal stability and chemical resistance.

- Electronic Materials : Its unique electronic properties may be harnessed for developing novel electronic devices.

Table 1: Comparison of Biological Activities

Table 2: Synthetic Routes

| Reaction Step | Reagents Used | Conditions |

|---|---|---|

| Synthesis from 3,5-difluoroaniline | Acryloyl chloride, Triethylamine | Inert atmosphere (Nitrogen), Room temperature |

| Purification | Recrystallization or Column chromatography | Standard laboratory techniques |

Case Study 1: Anti-inflammatory Activity

A study demonstrated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested against various cell lines and showed a dose-dependent response in reducing inflammation markers.

Case Study 2: Anticancer Potential

In another investigation, the compound was evaluated for its anticancer properties against breast cancer cell lines. Results indicated that it effectively reduced cell viability through apoptosis induction, suggesting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of N-(3,5-difluorophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Chlorinated Cinnamanilides

- (2E)-N-[3,5-Bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide :

- (2E)-3-(3,4-Dichlorophenyl)-N-(3,5-difluorophenyl)prop-2-enamide (2l): Demonstrates potent antiplasmodial activity (Plasmodium falciparum IC₅₀ = 1.8 µM) . The dichlorophenyl group broadens antibacterial efficacy compared to mono-chlorinated analogs .

Hydroxylated and Methoxylated Derivatives

- N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (Compound 1): Isolated from Lycium barbarum, this derivative shows significant anti-inflammatory activity (NO inhibition IC₅₀ = 17.00 ± 1.11 µmol/L) . Polar hydroxyl groups improve solubility but reduce lipophilicity compared to fluorinated analogs.

Peptidomimetics with 3,5-Difluorophenyl Moieties

- (S)-3-(3,5-Difluorophenyl)-N-(4-methoxyphenyl)-N-methylpropanamide (I-4) :

Antimicrobial and Antimycobacterial Activity

- 3,4-Dichlorocinnamanilides generally outperform 4-chlorocinnamanilides in antibacterial potency, with MICs < 1 µM against MRSA and Mycobacterium smegmatis .

- Fluorinated Derivatives: N-(3,5-difluorophenyl)prop-2-enamide analogs (e.g., compound 2l) show superior antiplasmodial activity (IC₅₀ < 2 µM) compared to non-fluorinated counterparts .

Physicochemical Properties

Biological Activity

N-(3,5-difluorophenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound features a difluorophenyl group that enhances its chemical stability and reactivity. The presence of the difluoro substituents affects its interaction with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is known to:

- Inhibit Enzymes : It binds to active sites of certain enzymes, leading to modulation of their activity. This can result in the suppression of inflammatory responses and induction of apoptosis in cancer cells.

- Impact Cell Signaling : It affects pathways such as NF-κB signaling, which plays a critical role in inflammation and cancer progression .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. For instance:

- In Vitro Studies : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values indicate significant potency against these pathogens .

| Compound | Target Pathogen | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.15 - 5.57 |

| This compound | Mycobacterium smegmatis | 0.29 - 2.34 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Proliferation Inhibition : this compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10 |

| MCF-7 (Breast) | 12 |

Anti-inflammatory Activity

The compound's anti-inflammatory effects have also been documented:

- NF-κB Inhibition : Studies indicate that this compound can significantly reduce NF-κB activation in response to inflammatory stimuli such as lipopolysaccharides (LPS) .

Case Studies

- Study on Anti-inflammatory Effects : A study investigated the effect of this compound on TNF-α secretion in macrophages. The results showed a reduction in TNF-α levels by approximately 10% compared to controls, indicating its potential as an anti-inflammatory agent .

- Antimicrobial Efficacy Study : Another research focused on the antimicrobial efficacy against MRSA strains revealed that the compound exhibited comparable effectiveness to clinically used antibiotics like ampicillin and rifampicin .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(3,5-difluorophenyl)prop-2-enamide to achieve high purity (>95%)?

- Methodological Answer : Synthesis optimization involves microwave-assisted techniques to accelerate reaction kinetics and improve yield (e.g., 45% yield achieved via palladium-catalyzed coupling in DMF) . Purification via column chromatography (hexane/ethyl acetate gradients) and analytical validation using HPLC (≥95% purity thresholds) are critical. Nuclear Magnetic Resonance (NMR) and mass spectrometry confirm structural integrity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns fluorine-substituted aromatic protons and confirms acrylamide backbone.

- FT-IR : Validates carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Provides exact mass (e.g., 376.1023 Da for derivatives) to verify molecular formula .

Q. How should researchers assess the compound’s stability under laboratory storage conditions?

- Methodological Answer : Stability testing includes:

- Temperature sensitivity : Store at -20°C in airtight containers to prevent hydrolysis of the acrylamide group .

- Accelerated degradation studies : Expose to varying pH (1–13), UV light, and humidity. Monitor degradation via HPLC and LC-MS to identify breakdown products .

Advanced Research Questions

Q. What mechanisms underlie the antimicrobial activity of this compound derivatives, and how can efficacy be quantified?

- Methodological Answer :

- Mechanism : Disruption of bacterial membrane integrity or inhibition of essential enzymes (e.g., via trifluoromethyl groups enhancing lipophilicity and target binding) .

- Quantitative assays :

- MIC/MBC : Determine minimum inhibitory/bactericidal concentrations (e.g., MICs 0.15–5.57 µM against Staphylococcus spp.) using broth microdilution .

- Time-kill curves : Assess bactericidal kinetics over 24–48 hours .

Q. How does this compound modulate Notch signaling in cell differentiation studies?

- Methodological Answer :

- γ-Secretase inhibition : The compound’s structural analogs (e.g., DAPT) block proteolytic cleavage of Notch receptors, suppressing downstream signaling .

- In vitro models : Treat retinal progenitor cells with inhibitors (e.g., 10 µM compound + IWP2 for Wnt co-inhibition) and quantify photoreceptor markers (CRX, recoverin) via qPCR or flow cytometry .

Q. How can researchers resolve contradictions in MIC/MBC data across bacterial strains?

- Methodological Answer :

- Standardize inoculum size : Use 5 × 10⁵ CFU/mL to avoid false negatives from overgrowth .

- Check resistance mechanisms : Screen for efflux pumps (e.g., using phenylalanine-arginine β-naphthylamide as an inhibitor) .

- Synergy assays : Combine with β-lactams or fluoroquinolones to identify potentiating effects .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

- Methodological Answer :

- Key modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to improve target affinity or metabolic stability .

- SAR workflow :

Synthesize analogs with varied substituents (e.g., 3,5-dichlorophenyl vs. trifluoromethylphenyl).

Test in bioassays (e.g., antimicrobial, kinase inhibition).

Perform molecular docking to map binding interactions (e.g., with p38 MAP kinase or bacterial enzymes) .

Q. What experimental designs are recommended for studying the compound’s role in stem cell differentiation?

- Methodological Answer :

- Protocol :

Differentiate induced pluripotent stem cells (iPSCs) with this compound (5–20 µM) in combination with Wnt/Notch inhibitors (e.g., IWP2).

Monitor lineage-specific markers (e.g., Pax6 for neural progenitors) via immunofluorescence.

Validate using RNA-seq to identify differentially expressed genes in treated vs. control cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.